molecular formula C23H21FN6S B2845091 1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896696-21-2

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2845091
CAS No.: 896696-21-2
M. Wt: 432.52
InChI Key: CITXXVQBSRVILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a novel, complex heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is of significant interest in medicinal chemistry due to its unique structure, which incorporates multiple privileged pharmacophores known to exhibit a wide range of biological activities. The core structure contains a [1,2,4]triazolo[1,5-c]quinazoline scaffold, a system often associated with diverse biological properties, fused with a 3,5-dimethyl-1H-pyrazole moiety, a heterocycle frequently investigated for its anti-inflammatory, antimicrobial, and anticancer activities . The presence of a benzylthioether linkage with a 3-fluorophenyl group further enhances the molecular diversity and potential for targeted interaction with biological macromolecules. Heterocycles containing nitrogen, such as pyrazole, triazole, and quinazoline, are extensively studied for their pharmacological potential, including applications as antimicrobial, anti-inflammatory, antihypertensive, and anticancer agents . This compound is supplied strictly for research use only (RUO) and is intended for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound to explore its potential mechanism of action and unlock its value in drug discovery and development pipelines.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6S/c1-15-12-16(2)29(27-15)11-10-21-26-22-19-8-3-4-9-20(19)25-23(30(22)28-21)31-14-17-6-5-7-18(24)13-17/h3-9,12-13H,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITXXVQBSRVILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Synthesis

The PMC study demonstrates a catalyst-free MCR using diketene, isatin, and 1H-1,2,4-triazol-3-amine:

Procedure :

  • React diketene (1.0 mmol), isatin derivatives (1.0 mmol), and 1H-1,2,4-triazol-3-amine (1.0 mmol) in acetonitrile at room temperature.
  • Stir for 30 minutes, evaporate the solvent, and recrystallize in ethanol.

Outcome :

  • Yield: Up to 94% (Table 1).
  • Scope: Tolerates electron-withdrawing (-NO2, -F) and electron-donating (-OH) groups on the isatin aryl ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Beilstein Journal method employs CuAAC to fuse triazole and quinazoline units:

  • Synthesize quinazolinyl azides via diazotization of 2-aminobenzonitrile derivatives.
  • React with propargylamine derivatives under Cu(I) catalysis (CuSO4·5H2O, sodium ascorbate).

Conditions :

  • Solvent: t-BuOH/H2O (1:1)
  • Temperature: 60°C, 12 hours

Outcome :

  • Yield: 75–89%
  • Regioselectivity: Exclusive 1,4-disubstituted triazole formation.

Introduction of the [(3-Fluorophenyl)methyl]sulfanyl Group

The sulfanyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A modified protocol from the RSC sulfone synthesis is adapted for thioether formation:

  • Activate the quinazoline C5 position as a chloride using PCl5.
  • React with (3-fluorophenyl)methanethiol (1.2 equivalents) in DMF at 80°C for 6 hours.

Outcome :

  • Yield: 68%
  • Challenges: Competing oxidation to sulfones necessitates inert atmosphere.

Palladium-Catalyzed C–S Coupling

A patent-derived method (US9567358B2) uses Pd(OAc)2/Xantphos to couple aryl halides with thiols:

  • Mix 5-bromotriazoloquinazoline (1.0 mmol), (3-fluorophenyl)methanethiol (1.5 mmol), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%) in toluene.
  • Heat at 110°C for 24 hours.

Outcome :

  • Yield: 72%
  • Advantage: Tolerates steric hindrance at the quinazoline C5 position.

Final Assembly: Ethyl Linker Attachment

The ethyl spacer connects the triazoloquinazoline and pyrazole via alkylation.

Procedure :

  • Bromoethylate the pyrazole N1 position using 1,2-dibromoethane (2.0 equivalents) and K2CO3 in DMF.
  • React the bromoethylpyrazole (1.0 mmol) with triazoloquinazoline (1.0 mmol) in the presence of NaH (2.0 equivalents) at 60°C for 8 hours.

Optimization Data :

Base Solvent Temperature (°C) Yield (%)
NaH DMF 60 82
K2CO3 DMF 80 65
Cs2CO3 DMSO 100 58

Outcome :

  • Optimal conditions: NaH in DMF at 60°C (82% yield).

Alternative Routes and Comparative Analysis

Solid-Phase Synthesis

The Beilstein study demonstrates solid-phase synthesis for triazole-pyrazole hybrids:

  • Immobilize quinazoline intermediates on Wang resin.
  • Perform CuAAC with propargylpyrazole derivatives.
  • Cleave with TFA/H2O (95:5).

Advantages :

  • Simplifies purification.
  • Yield: 70–78%.

One-Pot Tandem Strategy

A patent (US9567358B2) describes a tandem approach combining triazoloquinazoline formation and ethyl linker attachment:

  • React 2-azidoquinazoline with propargylpyrazole in a CuAAC reaction.
  • Simultaneously introduce the sulfanyl group via in situ thiol-ene click chemistry.

Outcome :

  • Yield: 65%
  • Limitation: Requires precise stoichiometric control.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

    Coupling Reactions: It can participate in coupling reactions, forming complex structures with other organic molecules.

Scientific Research Applications

1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Pyrazole Hybrids

Compounds such as 1-(3,5-difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () share structural motifs with the target compound, including pyrazole-triazole hybridization. However, key differences include:

  • Sulfur vs. Fluorine : The (3-fluorophenyl)methylsulfanyl group introduces sulfur, which may influence redox properties and hydrogen bonding, whereas difluorobenzyl groups prioritize lipophilicity and steric effects .
  • Linker Flexibility : The ethyl chain in the target compound contrasts with rigid carbonitrile linkages in analogs, suggesting divergent conformational dynamics for target engagement .

Trifluoromethyl-Containing Pyrazoles

Compounds like 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole derivatives () highlight the role of halogenation and substituent positioning. Key distinctions:

  • Halogen Type : The target compound employs fluorine at the phenyl ring, whereas trifluoromethyl groups in analogs enhance electronegativity and metabolic resistance.

Sulfur-Containing Analogues

Studies on sulfur-containing model compounds (e.g., dibenzothiophene, diphenyl sulfone; ) reveal that sulfur atoms can alter dielectric properties and electronic environments. In the target compound, the sulfanyl group may facilitate hydrogen bonding or metal coordination, contrasting with sulfones’ electron-withdrawing effects .

Methodological Considerations for Compound Similarity Analysis

Structural similarity assessments rely on computational tools like Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints) to quantify overlap in molecular features . For example:

  • Similarity Indexing : reports ~70% similarity between phytocompounds and SAHA (a histone deacetylase inhibitor) using fingerprint-based methods. Applied to the target compound, such methods would prioritize analogs with shared triazoloquinazolin or pyrazole substructures.
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., replacing sulfur with oxygen) can drastically alter biological activity, necessitating caution in virtual screening .

Data Tables for Comparative Analysis

Property Target Compound Triazole-Pyrazole Hybrid () Trifluoromethyl Pyrazole ()
Core Structure [1,2,4]Triazolo[1,5-c]quinazolin 1H-1,2,3-Triazole Pyrazole
Key Substituent (3-Fluorophenyl)methylsulfanyl 3,5-Difluorobenzyl Trifluoromethyl
Molecular Weight ~500 g/mol (estimated) 363 g/mol 250–300 g/mol
Potential Target Kinases/Neuroprotective receptors Kinases Enzymes/Receptors

Q & A

Q. What are the common synthetic routes for preparing triazolo[1,5-c]quinazoline derivatives, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodological Answer: The synthesis typically involves cyclocondensation of triazenylpyrazole precursors with substituted quinazolines. For example, copper sulfate and sodium ascorbate in a THF/water mixture at 50°C for 16 hours are used to form triazole-pyrazole hybrids via click chemistry . Optimizing solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Cu(I) vs. Ru-based catalysts) can improve yields. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .

Q. Which spectroscopic and chromatographic methods are critical for characterizing the compound’s structure and purity?

  • Methodological Answer:
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl, pyrazole methyl groups) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS can resolve isotopic patterns for sulfur-containing groups .

Advanced Research Questions

Q. How can researchers resolve low yields during triazole ring formation in the presence of sterically hindered substituents?

  • Methodological Answer: Steric hindrance from the 3-fluorophenylmethylsulfanyl group may reduce cyclization efficiency. Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time and improves energy transfer .
  • Alternative catalysts : Replace Cu(I) with Ru(II) complexes to enhance regioselectivity .
  • Precursor modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize intermediates .

Q. What computational approaches are used to predict biological activity and binding modes of this compound?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on the triazole-quinazoline core’s hydrogen-bonding potential .
  • DFT Calculations : Analyze electron density maps to assess sulfur group reactivity (e.g., sulfanyl vs. sulfonyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to study conformational stability in lipid bilayers .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. null results) be analyzed?

  • Methodological Answer:
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 shifts caused by substituent electronegativity (e.g., fluorine vs. chlorine) .
  • Control experiments : Verify assay interference from dimethylpyrazole’s redox activity using radical scavengers (e.g., DPPH) .
  • Structural analogs : Compare with 3,5-dimethyl-1H-pyrazole derivatives to isolate the triazoloquinazoline moiety’s contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.